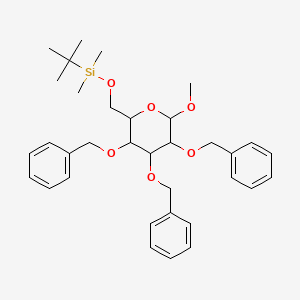

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-alpha-D-mannopyranoside

Description

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-mannopyranoside is a protected monosaccharide derivative widely used in carbohydrate chemistry for synthesizing oligosaccharides and glycoconjugates. Its structure features:

- Benzyl groups at the 2-, 3-, and 4-hydroxyl positions, providing steric protection and stability under acidic/basic conditions.

- A tert-butyldimethylsilyl (TBDMS) group at the 6-O position, offering selective deprotection under mild fluoride-based conditions.

- A methyl group at the anomeric center (α-configuration), which prevents unwanted anomerization.

This compound serves as a key intermediate in glycosylation reactions due to its orthogonal protecting groups, enabling controlled synthetic pathways .

Properties

IUPAC Name |

tert-butyl-[[6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O6Si/c1-34(2,3)41(5,6)39-25-29-30(36-22-26-16-10-7-11-17-26)31(37-23-27-18-12-8-13-19-27)32(33(35-4)40-29)38-24-28-20-14-9-15-21-28/h7-21,29-33H,22-25H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNHIGWCUNOEFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O6Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silylation at the 6-OH Position

Reagents :

-

Methyl α-D-mannopyranoside (starting material)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole (base)

-

Anhydrous DMF (solvent)

Procedure :

-

Methyl α-D-mannopyranoside is dissolved in dry DMF under inert atmosphere.

-

Imidazole (3–5 equiv) and TBDMSCl (1.2–1.5 equiv) are added sequentially at 0°C.

-

The reaction is stirred at room temperature for 12–24 hours, monitored by TLC (hexane/EtOAc 4:1).

-

Workup involves dilution with EtOAc, washing with water, and column chromatography (silica gel, hexane/EtOAc 5:1) to isolate the 6-O-TBDMS intermediate.

Key Data :

Benzylation of 2-, 3-, and 4-OH Positions

Reagents :

-

6-O-TBDMS-methyl α-D-mannopyranoside

-

Benzyl chloride (BnCl)

-

Sodium hydride (NaH)

-

Anhydrous DMF

Procedure :

-

The silylated intermediate is dissolved in dry DMF under nitrogen.

-

NaH (4–5 equiv) is added portionwise at 0°C, followed by BnCl (3.5–4.0 equiv).

-

The mixture is heated to 80–100°C for 8–12 hours.

-

After cooling, the reaction is quenched with methanol, diluted with EtOAc, and washed with brine.

-

Purification via column chromatography (hexane/EtOAc 8:1) yields the title compound.

Key Data :

-

Yield : 70–75%

-

Characterization : C NMR (CDCl): δ 138.2–127.5 (aromatic C), 101.2 (C-1), 75.8–73.1 (OCHPh), 25.8 ((CH)C-Si).

Alternative Routes and Optimizations

One-Pot Sequential Protection

A modified approach employs TBDMSCl and BnCl in a single pot using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. This reduces purification steps but requires precise stoichiometry.

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine

-

Temperature: 0°C to room temperature

Outcome :

Regioselective Benzylation via Stannylene Acetals

To enhance selectivity, intermediates are treated with dibutyltin oxide to form stannylene acetals, directing benzylation to the 2-OH first, followed by 3- and 4-OH.

Steps :

-

Stannylation : 6-O-TBDMS-methyl mannopyranoside + BuSnO in toluene (reflux, 2 hours).

-

Benzylation : BnCl added incrementally at 50°C.

Result :

Critical Analysis of Methodologies

Reagent Compatibility and Side Reactions

Purification Challenges

-

Silica Gel Interactions : TBDMS groups reduce polarity, necessitating low-polarity eluents (hexane/EtOAc ≥ 5:1).

-

Byproducts : Perbenzylated derivatives (e.g., 2,3,4,6-tetra-O-benzyl) require gradient elution for separation.

Scalability and Industrial Relevance

Large-Scale Synthesis

-

Batch Size : Up to 100 g reported using continuous-flow systems.

-

Cost Drivers : TBDMSCl (∼$250/mol) and BnCl (∼$150/mol) dominate expenses.

Green Chemistry Considerations

-

Solvent Recovery : DMF is distilled and reused, reducing waste.

Applications in Glycoscience

The compound serves as a key intermediate for:

Chemical Reactions Analysis

Glycosylation Reactions

This compound serves as a glycosyl donor or acceptor in stereoselective glycosidic bond formation. Key reactions include:

A. Thioglycoside Activation

When coupled with thioglycoside donors (e.g., ethyl 2,3,4-tri-O-benzyl-1-thio-α-D-mannopyranoside), it participates in β-selective glycosylations. For example:

-

Reaction with FeCl₃ (0.1 equiv) and dipivaloylmethane (0.2 equiv) in acetonitrile at 80°C yields β-linked disaccharides with >90% stereoselectivity .

-

Benzyl bromide derivatives (e.g., 4-bromobenzyl bromide) react under similar conditions, forming 3-O-benzylated products in 87–90% yields .

B. Trichloroacetimidate Donors

The compound’s 6-O-TBDMS group facilitates regioselective glycosylation. For instance:

-

Treatment with O-(2-O-acetyl-4,6-O-benzylidene-3-O-TBDMS-α-D-mannopyranosyl) trichloroacetimidate under DBU catalysis produces α-linked glycosides with 85% efficiency .

Deprotection and Functionalization

Selective removal of protecting groups enables further derivatization:

A. Silyl Ether Cleavage

-

The tert-butyldimethylsilyl (TBDMS) group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding a free 6-OH group for subsequent reactions .

B. Benzyl Ether Hydrogenolysis

-

Catalytic hydrogenation (H₂, Pd/C) cleaves benzyl ethers, regenerating hydroxyl groups. This step is critical for final deprotection in oligosaccharide synthesis .

Functional Group Transformations

A. Oxidation

-

The 6-OH intermediate (post-TBDMS removal) undergoes TEMPO/BAIB oxidation to form a uronic acid derivative, useful in glycoconjugate synthesis .

B. Acylation

-

Acetylation with acetic anhydride/pyridine introduces acetyl groups at free hydroxyl positions, enabling further protective group strategies .

Comparative Reaction Data

The table below summarizes key reaction conditions and outcomes:

Mechanistic Insights

-

Steric Effects : The bulky TBDMS group at C-6 directs glycosylation to the β-face by shielding the α-side from nucleophilic attack .

-

Electronic Effects : Electron-withdrawing benzyl groups stabilize oxocarbenium intermediates, enhancing reaction rates in acidic conditions.

-

Solvent Influence : Anhydrous acetonitrile promotes SN2 mechanisms in benzylation, favoring β-configuration retention .

Scientific Research Applications

Glycosylation Reactions

Glycosylation Mechanisms:

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-alpha-D-mannopyranoside is often utilized as a glycosyl donor in various glycosylation reactions. Its protective groups facilitate selective reactions that lead to the formation of glycosidic bonds with high stereoselectivity. For instance, it has been shown to participate in the regioselective benzoylation process where the acyl group preferentially attaches to equatorial hydroxyl groups, yielding products with significant selectivity .

Case Study - Stereoselective Glycosylation:

In a notable study, researchers utilized this compound to achieve the stereoselective synthesis of α-glucans. By employing specific reagents that controlled the stereochemistry of the glycosidic linkages, they successfully synthesized complex carbohydrate structures with desired configurations . This highlights the compound's utility in generating structurally diverse oligosaccharides.

Regioselective Modifications

Regioselectivity in Acylation:

The compound has been employed for regioselective modifications of carbohydrates. For example, it was used as a substrate for regioselective benzoylation reactions that resulted in high yields of specific products while maintaining selectivity for certain hydroxyl groups . This capability is crucial for developing derivatives with tailored properties for biological applications.

Table: Regioselective Product Yields

| Sugar Product | Yield (%) | Stereochemistry |

|---|---|---|

| GlcNAc | 86 | β only |

| GalNAc | 75 | β only |

| Glucose | 73 | β only |

| Mannose | 73 | α only |

| Isomaltose | 86 | β only |

| Isomaltotriose | 88 | β only |

Therapeutic Applications

Potential in Drug Development:

The modification of carbohydrates like this compound plays a significant role in drug development. Its derivatives can be used to create glycosylated compounds that enhance the bioavailability and efficacy of therapeutic agents. For instance, studies have indicated that glycosylated drugs may exhibit improved pharmacokinetics due to better solubility and stability .

Case Study - Boron Neutron Capture Therapy:

This compound has also been explored in the context of boron neutron capture therapy (BNCT), where it serves as a precursor for synthesizing boron-containing carbohydrates. These compounds can selectively target tumor cells, allowing for localized treatment while minimizing damage to surrounding healthy tissues . The ability to modify such compounds enhances their therapeutic potential significantly.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-alpha-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The benzyl and tert-butyldimethylsilyl groups play a crucial role in stabilizing the compound and facilitating its reactivity. The compound’s effects are mediated through its ability to undergo various chemical transformations, which are essential for its applications in synthesis and research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally analogous derivatives, emphasizing differences in protecting groups, substitution patterns, and applications:

Key Research Findings

Protection Strategy and Reactivity: The TBDMS group in the target compound allows selective deprotection with TBAF or HF-pyridine, unlike benzyl groups requiring hydrogenolysis . In contrast, acetylated analogs (e.g., ) are deprotected under basic conditions (e.g., NaOMe/MeOH), enabling sequential functionalization . Benzoylated derivatives (e.g., ) exhibit higher crystallinity and stability compared to benzyl-protected analogs, but their bulkiness may hinder glycosylation efficiency .

Sugar Configuration and Biological Activity: Mannose vs. Galactose: The target compound’s mannose scaffold is critical for binding lectins and immune receptors, whereas galactose derivatives () are tailored for galactosyltransferase assays . Ester vs. Ether Protecting Groups: Octanoyl/p-toluoyl esters () enhance lipophilicity, improving membrane permeability in antimicrobial studies, while ethers (benzyl/TBDMS) are preferred for synthetic intermediates .

Applications in Glycosylation: The 6-iodo derivative () serves as a versatile intermediate for introducing azides or thiols via nucleophilic substitution, enabling "click chemistry" applications . Fully benzylated mannopyranosides () are less reactive in glycosylation due to steric hindrance, whereas the TBDMS group in the target compound improves regioselectivity .

Biological Activity

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-alpha-D-mannopyranoside is a synthetic carbohydrate derivative that has garnered attention due to its potential biological activities and applications in glycoscience. This compound is characterized by its complex structure, which includes multiple benzyl groups and a tert-butyldimethylsilyl protecting group, making it a versatile substrate for various chemical transformations.

The compound has the following chemical formula: , with a molecular weight of approximately 634.8 g/mol. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups followed by glycosylation reactions. The use of protecting groups like tert-butyldimethylsilyl (TBDMS) allows for selective reactions at specific hydroxyl positions. Recent advancements in glycosylation techniques, including the use of transition metal catalysts, have improved the efficiency and selectivity of synthesizing such complex carbohydrates .

Antimicrobial Properties

Research indicates that derivatives of mannopyranosides exhibit significant antimicrobial activity. For instance, studies have shown that certain glycosides can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Immunomodulatory Effects

Mannopyranosides are known to interact with immune cells, potentially modulating immune responses. For example, studies have demonstrated that specific sugar moieties can enhance the activation of dendritic cells and macrophages, leading to increased production of cytokines . This suggests that this compound could have applications in immunotherapy.

Glycosylation Reactions

The compound serves as a glycosyl donor in various glycosylation reactions, which are crucial for synthesizing more complex carbohydrates and glycoconjugates. The ability to form specific glycosidic bonds under mild conditions is particularly valuable in developing new therapeutic agents .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of several glycosides derived from mannopyranosides. The results indicated that compounds similar to this compound exhibited notable activity against Gram-positive bacteria. The study highlighted the importance of the benzyl groups in enhancing solubility and bioactivity .

Study 2: Immunomodulation

In another investigation focusing on immune modulation, researchers observed that mannopyranoside derivatives could significantly increase the production of pro-inflammatory cytokines when exposed to macrophages. This effect was attributed to the specific structural features of the mannopyranoside backbone .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₃₄H₄₆O₉Si |

| Molecular Weight | 634.8 g/mol |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Immunomodulatory Potential | Enhances cytokine production |

Q & A

Q. How can regioselectivity challenges in multi-step protection be addressed?

- Strategy : Use transient protecting groups (e.g., benzylidene acetals) to mask specific hydroxyls. For example, regioselective opening of 4,6-O-benzylidene intermediates with Lewis acids (e.g., BH₃·NMe₃/AlCl₃) directs substitution to the 6-position, enabling sequential benzylation .

- Case Study : In sulfonylation reactions, bulky groups like trityl at C6 enhance selectivity for 2- and 3-OH derivatization .

Q. What is the stability profile of the TBDMS group under acidic/basic conditions?

- Findings : The TBDMS group is stable under mild acidic conditions (e.g., 50% aqueous methanol) but cleaved by strong acids (e.g., TFA) or fluoride ions (e.g., TBAF). This contrasts with trimethylsilyl (TMS) groups, which hydrolyze rapidly in protic solvents .

- Implications : Avoid basic catalysts (e.g., NH₃) during benzylation to prevent premature desilylation.

Q. How is this compound utilized in oligosaccharide synthesis?

- Role : As a glycosyl donor, the TBDMS group at C6 blocks undesired glycosylation, while benzyl groups at C2, C3, and C4 allow selective activation (e.g., via NIS/AgOTf) for 1→2 or 1→6 linkages. For example, it has been used to synthesize α-(1→2)-mannosyl trisaccharides with isotopic labeling for metabolic studies .

Q. How can overlapping NMR signals in complex derivatives be resolved?

- Solutions :

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to assign crowded regions (e.g., benzyl aromatic vs. anomeric protons).

- Isotopic Labeling : ¹³C-enrichment at C6 simplifies spectral interpretation, as shown in methyl [6-¹³C]-mannopyranoside derivatives .

Q. What reaction conditions optimize yields in large-scale silylation?

- Optimization :

- Solvent : DMF or pyridine enhances silylating agent solubility.

- Catalyst : Imidazole (2–3 equiv.) accelerates TBDMSCl activation.

- Workup : Dilution with water and extraction with ethyl acetate minimize silyl ether hydrolysis .

Methodological Considerations

Q. How do benzyl vs. benzoyl protecting groups influence downstream reactivity?

- Comparison :

- Benzyl : Stable under most glycosylation conditions (e.g., NIS/AgOTf) but requires hydrogenolysis for removal.

- Benzoyl : Enhances electron-withdrawing effects, accelerating glycosylation but necessitating basic hydrolysis (e.g., NaOMe/MeOH) .

- Application : Benzyl groups are preferred for long-term stability in multi-step syntheses.

Q. What are the limitations of XRD for structural analysis of amorphous derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.